7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione

Description

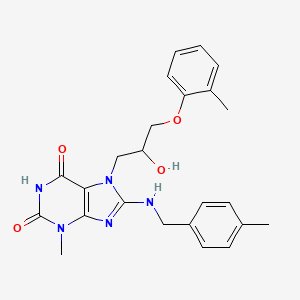

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a hydroxypropyl chain substituted with an o-tolyloxy (ortho-methylphenoxy) group at position 7 and a 4-methylbenzylamino moiety at position 8 of the purine core. Its synthesis likely involves nucleophilic substitutions and condensation reactions, as seen in related compounds ().

Properties

IUPAC Name |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4/c1-15-8-10-17(11-9-15)12-25-23-26-21-20(22(31)27-24(32)28(21)3)29(23)13-18(30)14-33-19-7-5-4-6-16(19)2/h4-11,18,30H,12-14H2,1-3H3,(H,25,26)(H,27,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRAEEHAXXCDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC(COC4=CC=CC=C4C)O)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activity of this compound is primarily characterized by its potential as an anti-inflammatory and anti-cancer agent. Its mechanism of action may involve the inhibition of specific kinases and pathways involved in inflammation and tumor progression.

- Inhibition of Kinases : The compound may inhibit p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses. Inhibiting this pathway can reduce cytokine production, thereby alleviating inflammation .

- Antitumor Activity : Preliminary studies suggest that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of bulky side chains like (4-methylbenzyl) may enhance lipophilicity, improving cellular uptake and efficacy against tumors .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Studies : In a study examining the effects on rheumatoid arthritis models, compounds similar to the target molecule demonstrated significant reductions in inflammatory markers when administered in vivo. The efficacy was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1β .

- Antitumor Efficacy : A case study involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound exhibited a dose-dependent cytotoxic effect, particularly in triple-negative breast cancer cells. This suggests that modifications to the purine structure can enhance selectivity and potency against certain cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous purine-dione derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Analogues and Substituent Analysis

Physicochemical Properties

- Solubility: The target compound’s o-tolyloxy and 4-methylbenzyl groups increase lipophilicity compared to analogues with hydroxypropylamino () or methoxyphenoxy () substituents. This may reduce aqueous solubility but improve membrane permeability .

- Melting Point : Analogues like 1,3,7-trimethyl-8-(trifluoropropyl)-purine-2,6-dione exhibit higher melting points (~140°C) due to crystalline packing enhanced by CF3 groups (), whereas the target compound’s melting point is likely lower due to flexible hydroxypropyl chains .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Position 7 modifications (e.g., o-tolyloxy vs. p-tolyloxy) significantly impact steric and electronic interactions with biological targets. Ortho-substituents may hinder binding in some enzymes but enhance selectivity in others . Position 8 substitutions (e.g., 4-methylbenzylamino vs. hydrazinyl) dictate hydrogen-bonding capacity and metabolic stability. Aromatic amines (as in the target compound) often improve target affinity but may increase cytochrome P450 interactions .

Synthetic Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.